molecular formula C17H17F2N3O4S B2411057 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide CAS No. 2034262-46-7

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide

Cat. No. B2411057
CAS RN: 2034262-46-7
M. Wt: 397.4
InChI Key: BCNUVTPFXCYMNO-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C17H17F2N3O4S and its molecular weight is 397.4. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The Potential of Zinc Phthalocyanine Derivatives

A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. These compounds were noted for their good fluorescence properties and potential as Type II photosensitizers for cancer treatment in photodynamic therapy, emphasizing their utility in generating singlet oxygen, crucial for the photodynamic process (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Synthesis of Propionamide Derivatives as Antimicrobial Agents

Research into novel 2-(6-methoxy-2-naphthyl)propionamide derivatives revealed their significant antibacterial and antifungal activities. These compounds were compared with standard agents like Ampicillin and Flucanazole, showing matching antimicrobial activity levels (Helal et al., 2013).

Antiproliferative and Antimicrobial Properties

Study on Schiff Bases Derived from 1,3,4-Thiadiazole Compounds

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine were synthesized and evaluated for their biological activities. Some compounds showed high DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific strains. Additionally, certain compounds exhibited cytotoxicity on cancer cell lines, suggesting potential for chemotherapy drug utilization (Gür et al., 2020).

Fluorescent Probe Development

Selective Discrimination of Thiophenols

The development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols highlights the importance of selective detection techniques in chemical and biological sciences. This research indicates the potential for environmental and biological applications, demonstrating the probe's high sensitivity and selectivity (Wang et al., 2012).

properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-(2-fluorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c1-10(26-16-7-5-4-6-11(16)18)17(23)20-13-9-15-14(8-12(13)19)21(2)27(24,25)22(15)3/h4-10H,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNUVTPFXCYMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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